Thiol pKa and Nucleophilicity: MPAA vs 3-Mercaptobenzoic Acid
The thiol pKa of 4-mercaptophenylacetic acid is 6.6, compared to 5.8 for 3-mercaptobenzoic acid [1]. This difference in acidity translates to a quantifiable variation in nucleophilic reactivity: in N–O bond cleavage assays, MPAA achieves a yield of 73%, whereas 3-mercaptobenzoic acid yields 81% under identical conditions [1]. The 8% yield differential, attributable to the higher pKa and consequently greater thiolate availability at neutral pH, defines the operational pH window where MPAA outperforms more acidic analogs.
| Evidence Dimension | Thiol pKa and corresponding N–O bond cleavage yield |
|---|---|
| Target Compound Data | pKa = 6.6; Yield = 73% |
| Comparator Or Baseline | 3-Mercaptobenzoic acid: pKa = 5.8; Yield = 81% |
| Quantified Difference | ΔpKa = +0.8; ΔYield = –8% |
| Conditions | N–O bond cleavage assay as described in Nat. Commun. 2016 |
Why This Matters
Selecting MPAA over 3-mercaptobenzoic acid provides a lower nucleophilicity profile, reducing unwanted side reactions in native chemical ligation when a less aggressive thiol catalyst is required.
- [1] Li, J. et al. Nat. Commun. 2016, 7, 12979, Table 1. View Source
